molecular formula C25H30N4O2 B2511394 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1115905-63-9

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Katalognummer: B2511394
CAS-Nummer: 1115905-63-9
Molekulargewicht: 418.541
InChI-Schlüssel: BQOMDBHVFXTPLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a phthalazinone-derived acetamide featuring a 3-methylpiperidine moiety at the 4-position of the phthalazinone core and an isopropyl-substituted phenylacetamide group. The phthalazinone scaffold is known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications . The 3-methylpiperidine group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the isopropylphenyl substituent likely contributes to steric and electronic effects critical for receptor selectivity.

Eigenschaften

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-17(2)19-9-6-10-20(14-19)26-23(30)16-29-25(31)22-12-5-4-11-21(22)24(27-29)28-13-7-8-18(3)15-28/h4-6,9-12,14,17-18H,7-8,13,15-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMDBHVFXTPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Phthalazinone Moiety: This step involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and phthalazinone intermediates with the acetamide group under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Chemical Biology: Investigating its interactions with biomolecules to elucidate its mechanism of action.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanyl-phenyl)-acetamide

  • Core Structure: Triazolopyrazine (vs. phthalazinone in the target compound).
  • The 3-methylsulfanylphenyl group (logP ≈ 3.2) vs. isopropylphenyl (logP ≈ 4.0) may reduce hydrophobicity, affecting membrane permeability.
  • Activity: Triazolopyrazines are often explored for antiviral and anti-inflammatory applications, differing from phthalazinones’ prominence in oncology .

Compound B : N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide

  • Core Structure : Diphenylpropylacetamide (lacking a heterocycle).
  • The diphenylpropyl group may favor π-π stacking interactions, unlike the phthalazinone’s planar aromatic system.
  • Activity: Such compounds exhibit antimicrobial and enzyme inhibitory properties, diverging from phthalazinones’ kinase-targeting roles .
Substituent Effects

Piperidine vs. Piperazine Derivatives

  • Compound C: N-[(2,3-Dimethoxyphenyl)methylideneamino]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide Substituent: Piperazine (vs. piperidine in the target compound). Activity: Piperazine-containing acetamides are frequently utilized in CNS-targeting drugs, whereas piperidine derivatives may favor peripheral targets .

Isopropylphenyl vs. Methylsulfanylphenyl

  • The isopropyl group in the target compound contributes to higher steric bulk and lipophilicity compared to the methylsulfanyl group in Compound A. This difference could enhance binding to hydrophobic kinase domains (e.g., EGFR or VEGFR) but may reduce aqueous solubility .

Structural and Pharmacokinetic Data Comparison

Parameter Target Compound Compound A Compound B
Molecular Formula C₂₆H₃₀N₄O₂ C₂₀H₂₃N₇O₂S C₁₈H₁₉NO₂
Molecular Weight 446.55 g/mol 433.51 g/mol 281.35 g/mol
Core Heterocycle Phthalazinone Triazolopyrazine None (aliphatic chain)
Key Substituent 3-(Propan-2-yl)phenyl 3-(Methylsulfanyl)phenyl Diphenylpropyl
Calculated logP 4.0 (estimated) 3.2 (estimated) 2.8 (estimated)
Reported Bioactivity Limited data; inferred kinase inhibition from structural analogs Antiviral/anti-inflammatory (triazolopyrazine class) Antimicrobial (diphenylpropyl class)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.